molecular formula C19H15ClFN3O3 B2719211 methyl 1-((5-chloro-2-cyanophenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396584-57-8

methyl 1-((5-chloro-2-cyanophenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2719211
CAS No.: 1396584-57-8
M. Wt: 387.8
InChI Key: MSTKGHATZKEGLL-UHFFFAOYSA-N
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Description

Methyl 1-((5-chloro-2-cyanophenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic small molecule featuring a dihydroisoquinoline core modified with a 7-fluoro substituent and a carbamoyl group linked to a 5-chloro-2-cyanophenyl moiety. The compound’s structure combines electron-withdrawing groups (fluoro, chloro, cyano) and a carbamate ester, which may influence its physicochemical properties, such as lipophilicity and metabolic stability.

Properties

IUPAC Name

methyl 1-[(5-chloro-2-cyanophenyl)carbamoyl]-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O3/c1-27-19(26)24-7-6-11-3-5-14(21)9-15(11)17(24)18(25)23-16-8-13(20)4-2-12(16)10-22/h2-5,8-9,17H,6-7H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTKGHATZKEGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1C(=O)NC3=C(C=CC(=C3)Cl)C#N)C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-((5-chloro-2-cyanophenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C19_{19}H15_{15}ClFN3_3O3_3
  • Molecular Weight : 387.8 g/mol
  • CAS Number : 1396584-57-8

These properties indicate that the compound possesses a complex structure that may contribute to its biological activity.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related series of compounds demonstrated potent growth inhibitory activity against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells.

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50_{50} (µg/mL)
Compound AMCF-70.28
Compound BHepG23.13
Methyl CompoundMCF-7TBD
Methyl CompoundHepG2TBD

Note: TBD indicates that specific IC50_{50} values for this compound are not yet available.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act as an inhibitor of key cellular pathways involved in cancer progression. For example, studies on similar compounds have shown that they can induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of critical proteins involved in these processes.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound against various cancer cell lines. The results from these studies will provide insights into the compound's efficacy and potential therapeutic applications.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer activity of a related isoquinoline derivative. The research indicated that the compound exhibited significant cytotoxicity against MCF-7 cells with an IC50_{50} value comparable to established chemotherapeutics like 5-Fluorouracil (5-FU). The study highlighted the importance of structural modifications in enhancing the biological activity of isoquinoline derivatives.

Case Study 2: Mechanistic Insights

Another research article focused on understanding the molecular mechanisms underlying the anticancer effects of isoquinoline derivatives. The findings suggested that these compounds could inhibit specific kinases involved in tumor growth and survival, leading to increased apoptosis in cancer cells. This mechanistic insight is crucial for further development and optimization of this compound as a potential therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and related derivatives from the evidence:

Compound Core Structure Substituents Molecular Weight Notable Features
Methyl 1-((5-chloro-2-cyanophenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate (Target) Dihydroisoquinoline 7-Fluoro; carbamoyl (5-chloro-2-cyanophenyl); methyl carboxylate Not provided Multiple electron-withdrawing groups; carbamate ester linkage
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) Dihydroisoquinoline 6,7-Dimethoxy; ethyl carboxylate Not provided Methoxy groups enhance electron density; ester moiety
N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide Dihydroisoquinoline Oxadiazole ring; 4-fluorophenyl 338.34 Oxadiazole enhances hydrogen-bonding potential; fluorophenyl for lipophilicity
4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-quinoline (7f) Quinoline Sulfonamido; acetamido; cyclopropyl; fluoro; chloro Not provided Complex substituents; sulfonamide for solubility; multiple halogens for reactivity

Key Structural and Functional Insights:

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 7-fluoro, 5-chloro, and cyano groups contrast with the methoxy substituents in compound 6d .

Carbamate vs. Carboxamide Linkages :

  • The target’s methyl carbamate group differs from the carboxamide in compound 6f and the oxadiazole-linked carboxamide in . Carbamates are more hydrolytically stable than esters but less so than carboxamides, suggesting the target may have intermediate metabolic resistance.

Heterocyclic Modifications: The oxadiazole ring in ’s compound introduces a planar, aromatic heterocycle, which could enhance π-π stacking in biological targets compared to the target’s cyanophenyl group .

Functional Group Diversity: Compound 7f () incorporates a sulfonamido group, which is absent in the target. Sulfonamides are known to improve aqueous solubility and target affinity in protease inhibitors .

Implications for Research and Development

While direct activity data are lacking, structural comparisons suggest the target compound’s design prioritizes electronic modulation and stability. Its fluorinated and chlorinated aryl groups may target halogen-bond-accepting regions in enzymes, as seen in kinase inhibitors. However, the absence of solubilizing groups (e.g., sulfonamide in 7f ) could limit bioavailability, necessitating formulation optimization. Further studies should explore synergistic effects of its substituents on target binding and ADME properties .

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